molecular formula C13H19NO4S B8571491 N-Boc-(tosyl)methylamine

N-Boc-(tosyl)methylamine

Cat. No.: B8571491
M. Wt: 285.36 g/mol
InChI Key: KUNIOZRLBZBQJU-UHFFFAOYSA-N
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Description

Overview of Amine Protecting Group Strategies in Organic Synthesis

Amines are fundamental functional groups that are also highly reactive nucleophiles and bases. chemistrysteps.com This reactivity often necessitates their temporary "protection" to prevent unwanted side reactions while other parts of a molecule are being modified. chemistrysteps.comnumberanalytics.com An effective protecting group must be easy to install, stable under a variety of reaction conditions, and straightforward to remove without affecting other functional groups. masterorganicchemistry.com This concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is critical in multi-step syntheses, such as in the creation of complex peptides. numberanalytics.commasterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, converting them into less reactive carbamates. chemistrysteps.comwikipedia.orgtotal-synthesis.com Its popularity stems from its stability under basic, hydrogenolytic, and many nucleophilic conditions, while being easily and cleanly removed under mild acidic conditions. total-synthesis.comontosight.ai

The installation of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and carbon dioxide, regenerating the free amine. chemistrysteps.com This acid-lability is a key feature, allowing for selective deprotection in the presence of other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenation). total-synthesis.com

The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a derivative of p-toluenesulfonic acid. svkm-iop.ac.in It is a highly versatile functional group in organic synthesis for several reasons. solubilityofthings.com When attached to an alcohol, it forms a tosylate, which transforms the hydroxyl group from a poor leaving group into an excellent one, facilitating nucleophilic substitution and elimination reactions. svkm-iop.ac.infiveable.me

Furthermore, the tosyl group can also serve as a protecting group for amines by forming a stable sulfonamide. wikipedia.org The electron-withdrawing nature of the sulfonyl moiety makes the attached amine nitrogen significantly less nucleophilic. solubilityofthings.com This stability allows other chemical transformations to occur elsewhere in the molecule. fiveable.me The tosyl group's role extends beyond protection; it can activate adjacent atoms, influencing the reactivity of the entire molecule. svkm-iop.ac.in

Chemical Structure and Classification of N-Boc-(tosyl)methylamine as a Multifunctional Reagent

This compound, with the chemical formula C₁₃H₁₉NO₄S, integrates a Boc-protected amine and a tosyl group on the same methylene (B1212753) (-CH₂-) unit. amerigoscientific.comsigmaaldrich.com This unique arrangement makes it a powerful multifunctional reagent.

The molecule's structure features:

An N-Boc group, which provides acid-labile protection for the amine.

A tosyl group, which acts as a strong electron-withdrawing group.

A central methylene bridge connecting the nitrogen and the sulfur of the tosyl group.

This combination classifies this compound as a versatile synthetic building block. The Boc group ensures the amine's reactivity is masked until desired, while the potent electron-withdrawing tosyl group acidifies the protons on the adjacent methylene group. This acidification facilitates deprotonation, allowing the reagent to act as a nucleophile in various carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate.
Synonyms (Toluene-4-sulfonylmethyl)carbamic acid, tert-butyl ester; N-Boc-(p-tosyl)methanamine; tert-Butyl tosylmethylcarbamate. sigmaaldrich.com
CAS Number 433335-00-3. amerigoscientific.comsigmaaldrich.com
Molecular Formula C₁₃H₁₉NO₄S. amerigoscientific.comsigmaaldrich.com
Molecular Weight 285.36 g/mol . amerigoscientific.comsigmaaldrich.com
Physical Form Solid. sigmaaldrich.com
Melting Point 115-119 °C. sigmaaldrich.com

| Boiling Point | 455.1±45.0 °C at 760 mmHg. |

Conceptual Framework for its Synthetic Utility and Research Relevance

The synthetic utility of this compound stems directly from its multifunctional nature. It is designed to serve as a stable, yet reactive, precursor for introducing a protected aminomethyl fragment into a target molecule.

The conceptual framework for its application involves several key steps:

Activation : The presence of the tosyl group allows for the easy deprotonation of the methylene protons using a suitable base. This generates a stabilized carbanion.

Nucleophilic Addition : The resulting anion can then act as a nucleophile, attacking a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides). This step forms a new carbon-carbon bond.

Deprotection : Following the desired transformation, the Boc group can be selectively removed under acidic conditions to unveil the primary amine.

This reagent is particularly relevant in the synthesis of complex amines, amino acids, and nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. ontosight.aiacs.org Its ability to function as a formyl anion equivalent or a protected aminomethyl anion equivalent provides a reliable and efficient route to structures that would otherwise be challenging to synthesize. The research relevance of this compound lies in its capacity to streamline synthetic pathways, offering a robust tool for constructing intricate molecular architectures. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4/h6-9H,1-5H3

InChI Key

KUNIOZRLBZBQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Boc Tosyl Methylamine

Established Synthetic Routes to N-Boc-(tosyl)methylamine Precursors

The primary precursor for the synthesis of this compound is (tosyl)methylamine. The synthesis of this precursor can be approached through several established routes, often starting from readily available materials like sodium p-toluenesulfinate.

One prominent method involves a multi-step sequence starting from sodium p-toluenesulfinate, formaldehyde (B43269), and formamide (B127407) to generate N-(p-tolylsulfonylmethyl)formamide. orgsyn.orgorgsyn.org This intermediate can then be hydrolyzed under acidic or basic conditions to yield the desired (tosyl)methylamine. The initial reaction is a Mannich-type condensation where formaldehyde and formamide react with the sulfinate to form the formamide derivative.

Another viable approach is the Gabriel synthesis, a classic method for preparing primary amines. scribd.comwikipedia.orgmasterorganicchemistry.com This route would commence with the reaction of potassium phthalimide (B116566) with a suitable tosylated methyl halide, such as (tosyl)methyl chloride or bromide. The resulting N-((tosyl)methyl)phthalimide is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure), to release the free (tosyl)methylamine. wikipedia.org

Reductive amination represents a further alternative for the synthesis of (tosyl)methylamine. wikipedia.orgpearson.commasterorganicchemistry.com This method would involve the reaction of a suitable tosylated aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the desired amine. A common reducing agent for this transformation is sodium cyanoborohydride. masterorganicchemistry.com

A summary of potential synthetic routes to the key precursor, (tosyl)methylamine, is presented below:

Starting MaterialsKey IntermediatesProductReaction Type
Sodium p-toluenesulfinate, Formaldehyde, FormamideN-(p-Tolylsulfonylmethyl)formamide(tosyl)methylamineMannich-type condensation followed by hydrolysis
Potassium phthalimide, (Tosyl)methyl halideN-((tosyl)methyl)phthalimide(tosyl)methylamineGabriel Synthesis
Tosyl-substituted aldehyde, AmmoniaImine(tosyl)methylamineReductive Amination

Optimized Reaction Conditions and Protocols for this compound Synthesis

The synthesis of this compound from its precursor, (tosyl)methylamine, is achieved through the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride. ingentaconnect.comorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

The tosyl group in (tosyl)methylamine is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent amino group. This can make the N-Boc protection more challenging compared to the protection of simple alkylamines. Therefore, optimized reaction conditions are crucial for achieving high yields. For electron-deficient amines, stronger bases or longer reaction times may be necessary. snmjournals.org

A variety of conditions have been reported for the N-Boc protection of amines, and these can be adapted for the synthesis of this compound. The choice of solvent and base can significantly impact the reaction efficiency. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dioxane. Bases such as triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP) are frequently employed. nih.govsemanticscholar.org In some cases, aqueous conditions with a base like sodium bicarbonate can also be effective. ingentaconnect.com

Below is a table summarizing various reported conditions for the N-Boc protection of amines, which can serve as a starting point for optimizing the synthesis of this compound.

Amine Substrate TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Aliphatic Amines(Boc)₂OEt₃NDCMRoom Temp2-12>90
Aromatic Amines(Boc)₂ODMAPAcetonitrileRoom Temp1-4>85
Amino Acids(Boc)₂ONaHCO₃Dioxane/WaterRoom Temp4-16>90
Electron-Deficient Amines(Boc)₂ODMAP, NaITHFRoom Temp<0.1>98 snmjournals.org

For the specific case of (tosyl)methylamine, a protocol utilizing a combination of DMAP and sodium iodide in THF could be particularly effective in overcoming the reduced nucleophilicity of the amine. snmjournals.org

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green approaches have been developed for the N-Boc protection of amines, which are directly applicable to the synthesis of this compound.

One of the most promising green strategies is the use of water as a solvent. organic-chemistry.orgnih.govsemanticscholar.orglookchem.comresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent. Catalyst-free N-Boc protection of amines has been successfully demonstrated in water, often leading to high yields and simple work-up procedures. organic-chemistry.orglookchem.comresearchgate.net The reaction of (tosyl)methylamine with (Boc)₂O in an aqueous medium would eliminate the need for volatile organic solvents.

Another significant green approach is the implementation of solvent-free reaction conditions. ingentaconnect.comderpharmachemica.comresearchgate.netsemanticscholar.org These reactions are typically carried out by mixing the neat reactants, sometimes with a solid-supported catalyst that can be easily recovered and reused. derpharmachemica.comresearchgate.net Solvent-free methods significantly reduce waste and can lead to faster reaction times. For the synthesis of this compound, a solvent-free reaction with (Boc)₂O, potentially with a recyclable solid acid or base catalyst, would be a highly sustainable option. derpharmachemica.comresearchgate.net

The following table compares traditional and green chemistry approaches for the N-Boc protection reaction.

ParameterTraditional ApproachGreen Chemistry Approach
Solvent Dichloromethane, Acetonitrile, THFWater, or Solvent-free
Catalyst Homogeneous bases (e.g., Et₃N, DMAP)Catalyst-free, or recyclable heterogeneous catalysts (e.g., Amberlite resin) derpharmachemica.com
Work-up Extraction with organic solvents, column chromatographySimple filtration, or direct isolation of the product
Waste Generation High (organic solvents, catalyst waste)Low
Energy Consumption Often requires heating or coolingCan often be performed at room temperature

By adopting these green methodologies, the synthesis of this compound can be made more sustainable and environmentally benign, aligning with the modern principles of chemical synthesis.

Reactivity Profiles and Transformational Chemistry of N Boc Tosyl Methylamine

Reactivity of the Tosylmethyl Moiety

The tosylmethyl group in N-Boc-(tosyl)methylamine is a key site of reactivity, largely dictated by the strong electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group. This electronic influence renders the adjacent methylene (B1212753) protons acidic and the tosyl group itself an excellent leaving group, paving the way for a variety of chemical transformations.

Nucleophilic Displacement Reactions at the Tosyl-Activated Carbon Center

The carbon atom of the methylene group in this compound is highly activated towards nucleophilic attack. The electron-withdrawing tosyl group polarizes the C-S bond and stabilizes the transition state of substitution reactions. This activation facilitates the displacement of the tosyl group by a range of nucleophiles.

Detailed research has shown that analogous N-(tosylmethyl)ureas readily react with nucleophiles like sodium cyanide. In these reactions, the cyanide anion displaces the tosyl group to form α-ureido nitriles. This transformation highlights the facility of nucleophilic substitution at the carbon atom bearing the tosyl group. While specific studies on this compound with a wide array of nucleophiles are not extensively documented in readily available literature, the principle of this reactivity is well-established for structurally similar compounds.

Role of the Tosyl Group as a Leaving Group in Substitution Processes

The p-toluenesulfonate (tosylate) anion is an excellent leaving group due to its considerable stability, which arises from the delocalization of the negative charge across the sulfonyl group and the aromatic ring. This inherent stability makes the displacement of the tosyl group a thermodynamically favorable process.

In the context of nucleophilic substitution reactions involving this compound, the tosyl group's capacity as a superior leaving group is paramount. This property allows for reactions to proceed under relatively mild conditions with a variety of nucleophiles. The efficiency of the tosyl group as a leaving group is a cornerstone of its widespread use in organic synthesis to convert poor leaving groups, such as hydroxyl groups, into reactive sites for substitution.

Potential for Carbanion Formation and Subsequent Electrophilic Quenching

The protons on the methylene group of this compound are significantly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity allows for deprotonation by a strong base to form a stabilized carbanion. This carbanion can then act as a nucleophile and react with various electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

While specific studies detailing the deprotonation and subsequent electrophilic quenching of this compound are not extensively reported, the generation of α-lithiated N-Boc protected amines is a known strategy in organic synthesis. For instance, the treatment of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes with n-butyllithium generates the corresponding α-aminoorganolithiums, which can then react with aldehydes. By analogy, it is highly plausible that this compound can be deprotonated with a strong base, such as an organolithium reagent, to form a nucleophilic carbanion. This intermediate could then be trapped with a variety of electrophiles as depicted in the following proposed reaction scheme:

Proposed Reaction Scheme for Carbanion Formation and Electrophilic Quenching

Step Reagent Intermediate Product
1. Deprotonation Strong Base (e.g., n-BuLi) Stabilized Carbanion -

This potential for carbanion formation opens a pathway for the synthesis of a diverse range of substituted aminomethyl sulfone derivatives, significantly expanding the synthetic utility of this compound.

Reactivity of the N-Boc Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. In this compound, the reactivity of the N-Boc group centers on its selective cleavage and potential for further derivatization.

Selective Deprotection Strategies of the Boc Group within this compound

The removal of the Boc group is a common transformation in multi-step organic synthesis. A variety of methods have been developed for this purpose, offering a range of conditions to ensure compatibility with other functional groups present in the molecule. The stability of the tosyl group under many of these conditions allows for the selective deprotection of the amine.

Common strategies for Boc deprotection include:

Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727) are frequently used. These conditions are generally effective and lead to the formation of the corresponding ammonium (B1175870) salt.

Thermal Deprotection: In some cases, the Boc group can be removed by heating, particularly in the absence of acid-sensitive functional groups.

Lewis Acid-Catalyzed Deprotection: Lewis acids can also facilitate the cleavage of the Boc group.

Mild and Selective Methods: To avoid harsh acidic conditions, milder methods have been developed. These include the use of silica (B1680970) gel in refluxing toluene (B28343) or oxalyl chloride in methanol.

Reagent/ConditionSolventTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureCommon and effective method.
Hydrogen Chloride (HCl)Dioxane, Methanol, or Ethyl AcetateRoom TemperatureYields the hydrochloride salt.
Silica GelTolueneRefluxA milder, heterogeneous method.
Oxalyl ChlorideMethanolRoom TemperatureA mild alternative to strong acids.
ThermalVariousElevatedCan be selective based on temperature control.

Functional Group Interconversions and Derivatizations Involving the Carbamate Moiety

Beyond simple deprotection, the N-Boc carbamate group can undergo various transformations to yield other functional groups. These reactions often proceed through the in situ generation of an isocyanate intermediate.

Deprotonation of the N-H bond of the Boc-carbamate with a strong base can lead to the elimination of the tert-butoxide group, forming an isocyanate. This highly reactive intermediate can then be trapped by various nucleophiles. For example, reaction with amines would yield urea (B33335) derivatives, while reaction with alcohols would produce different carbamates.

A practical one-pot synthesis of ureas from Boc-protected amines has been developed, which involves the in situ generation of isocyanates using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by the addition of an amine. This methodology could potentially be applied to this compound to synthesize N-((4-methylphenyl)sulfonylmethyl)urea derivatives.

Furthermore, the carbamate itself can be reduced. For instance, magnesium-catalyzed reduction of N-Boc protected amines can provide N-methyl amines. This offers a pathway to introduce a methyl group on the nitrogen atom following the initial protection. These derivatization strategies significantly broaden the synthetic potential of the N-Boc group beyond its role as a simple protecting group.

Orthogonal Protection/Deprotection Compatibility

In multi-step organic synthesis, the concept of orthogonal protection is crucial for the selective modification of one functional group in the presence of others. organic-chemistry.orgfiveable.me this compound incorporates two key protecting groups, the tert-butyloxycarbonyl (Boc) group and the tosyl (Ts) group, which exhibit excellent orthogonal compatibility. This allows for the selective removal of one group while the other remains intact, enabling stepwise functionalization of the molecule.

The Boc group is a well-established, acid-labile protecting group for amines. nih.gov It is stable under basic and nucleophilic conditions but is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or under milder acidic conditions. nih.govorganic-chemistry.org The cleavage mechanism involves the formation of a stable tert-butyl cation.

Conversely, the tosyl group, when attached to nitrogen, is exceptionally stable to a wide range of acidic conditions typically used for Boc deprotection. biosynth.com Removal of the N-tosyl group generally requires harsh reductive conditions, such as treatment with sodium in liquid ammonia (B1221849) or sodium amalgam, or strongly acidic conditions like HBr in acetic acid at elevated temperatures, which are conditions that would also cleave the Boc group.

The differential stability of these two groups forms the basis of their orthogonality. The Boc group can be selectively removed from this compound using standard acidic protocols, leaving the tosyl group untouched to yield (tosyl)methylamine. This selective deprotection unmasks the amine functionality for further reactions, such as acylation or alkylation, while the tosyl group remains to influence the reactivity of the adjacent methylene group or to be removed at a later synthetic stage.

Table 1: Orthogonal Deprotection Strategy for this compound

Protecting GroupCleavage ConditionsStabilityOutcome on this compound
N-Boc Acidic (e.g., TFA, HCl)Stable to base, nucleophiles, and reduction.Selective removal of Boc group to yield (tosyl)methylamine.
N-Tosyl Reductive (e.g., Na/NH₃)Stable to acidic conditions used for Boc removal.Cleavage of the N-Ts bond.

Specific Reaction Pathways and Substrate Roles of this compound

The reactivity of this compound is dominated by the unique electronic nature of its central methylene (-CH₂) group, which is positioned between two electron-withdrawing functions: the N-Boc carbamate and the tosyl sulfone. This arrangement renders the methylene protons acidic, facilitating the formation of a stabilized carbanion that can serve as a potent nucleophile in a variety of chemical transformations.

Condensation and Annulation Reactions (e.g., Pyridone Ring Formation)

While specific examples detailing the use of this compound in pyridone ring formation are not prevalent, the established reactivity of analogous N-Boc-α-amido sulfones provides a clear blueprint for its potential in condensation and annulation cascades. organic-chemistry.org The key step involves the base-mediated deprotonation of the central methylene group to generate a nucleophilic anion.

This anion can participate in Michael-type additions to α,β-unsaturated carbonyl compounds. For instance, the reaction of the this compound anion with an acrylate (B77674) ester would form a new C-C bond. The resulting adduct contains functionalities ripe for a subsequent intramolecular cyclization. This intramolecular reaction, potentially an amidation or condensation, could lead to the formation of a six-membered heterocyclic ring system, a core feature of pyridones. This pathway highlights the role of this compound as a versatile building block for constructing complex heterocyclic scaffolds.

Participation in C-C Bond Forming Reactions

This compound is an effective substrate for various C-C bond forming reactions, primarily through the generation of its α-sulfonyl carbanion.

Alkylation: Upon treatment with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA), this compound forms a nucleophilic carbanion. This anion readily reacts with a range of electrophiles, most notably alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in classic alkylation reactions. researchgate.net This allows for the straightforward introduction of various alkyl substituents at the carbon atom, leading to the synthesis of more complex α-substituted protected amines.

Mannich and Michael-Type Reactions: The compound and its structural relatives, N-Boc-amino sulfones, are well-documented participants in Mannich and Michael-type reactions. organic-chemistry.orgnih.govnih.gov In one pathway, this compound can serve as a stable precursor to an in-situ generated N-Boc imine, which then acts as the electrophile in a Mannich reaction with a suitable nucleophile like a malonate or β-ketoester. nih.gov Alternatively, as described previously, the deprotonated form of this compound can act as the carbon nucleophile in a Michael addition to an activated alkene. organic-chemistry.org These reactions provide powerful methods for constructing β-amino carbonyl compounds and other valuable synthetic intermediates. organic-chemistry.org

Table 2: Role of this compound in C-C Bond Formation

Reaction TypeRole of this compoundKey IntermediateTypical Reaction PartnerProduct Class
Alkylation Carbon Nucleophile Sourceα-sulfonyl carbanionAlkyl Halideα-Substituted Amines
Mannich Reaction Imine Precursor (Electrophile)N-Boc-imineEnolates, Malonatesβ-Amino Carbonyls
Michael Addition Carbon Nucleophile Sourceα-sulfonyl carbanionα,β-Unsaturated Carbonylsγ-Amino Carbonyls

Applications in C-N Bond Forming Reactions

This compound can also function as an electrophilic aminomethylating agent, enabling the formation of C-N bonds. In this role, the tosyl group serves as an excellent leaving group in nucleophilic substitution reactions. The compound acts as a synthetic equivalent of a protected aminomethyl cation (⁺CH₂NHBoc).

This reactivity allows for the direct alkylation of nitrogen nucleophiles. For example, primary or secondary amines can react with this compound, typically under basic conditions, to displace the tosylate and form a new C-N bond. This reaction effectively introduces a protected aminomethyl group onto the nucleophilic amine, providing a straightforward route to N,N'-disubstituted methylenediamines after deprotection. This methodology is analogous to the displacement of tosylates derived from α-amino alcohols, a known strategy for synthesizing β-amino compounds. nih.gov This application underscores the compound's utility as a versatile reagent for introducing the valuable -CH₂NHBoc moiety in the construction of nitrogen-containing molecules.

Mechanistic Investigations into N Boc Tosyl Methylamine Reactivity

Mechanistic Studies of Tosyl-Activated Transformations Adjacent to the Nitrogen Center

The p-toluenesulfonyl (tosyl) group is a powerful electron-withdrawing moiety that significantly increases the acidity of the protons on the adjacent methylene (B1212753) carbon. This C-H acidity is a cornerstone of the reactivity of α-sulfonyl compounds, enabling the formation of a stabilized carbanion upon treatment with a suitable base. Carbanions are potent nucleophiles that can participate in a variety of bond-forming reactions. siue.edu

In the context of N-Boc-(tosyl)methylamine, the methylene (CH₂) group positioned between the nitrogen and the sulfonyl group is activated for deprotonation. Treatment with a strong base, such as an organolithium reagent or a hindered alkoxide, is expected to generate the corresponding α-sulfonyl carbanion. This nucleophilic intermediate can then, in principle, undergo transformations such as:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds, elongating the carbon chain.

Aldol-type Condensation: Addition to aldehydes or ketones to form β-hydroxy-α-(N-Boc-amino)sulfones.

While specific studies detailing the isolation and reaction of the carbanion derived directly from this compound are not extensively documented in dedicated reports, the reactivity is well-established for a wide range of other sulfone-stabilized carbanions. nih.govresearchgate.net These carbanions readily attack electrophilic centers. nih.gov For example, various sulfone-containing carbon acids react efficiently with model peptide sulfenyl amides through the attack of the sulfonyl carbanion on the electrophilic sulfur atom. nih.gov The principles governing the stereochemistry of such additions often depend on the nature of the carbanion and the electrophile, with factors like chelation control playing a significant role. siue.edu The stability and reactivity of the generated carbanion are critical, and the presence of the adjacent N-Boc group likely modulates these properties through steric and electronic effects.

Kinetics and Thermodynamics of N-Boc Deprotection within this compound Systems

The removal of the N-Boc protecting group is a fundamental transformation in organic synthesis, and its mechanism is highly sensitive to the reaction conditions and the substrate's electronic properties. The presence of the electron-withdrawing tosyl group in this compound has a pronounced effect on the deprotection step.

Acid-Catalyzed Deprotection: Kinetic studies on the acid-catalyzed cleavage of N-Boc groups from amines bearing electron-withdrawing substituents, such as tosylates, have revealed complex mechanistic details. For the deprotection of a Boc-protected amine that also contains a tosylate group, the reaction rate with strong acids like hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid in organic solvents exhibits a second-order dependence on the acid concentration. nih.govresearchgate.net This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by facilitating the separation of a reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate (B1207046). nih.govresearchgate.net

The effectiveness of Lewis acids in promoting N-Boc deprotection is also influenced by the presence of an N-tosyl group. Iron(III) salts have been shown to be effective catalysts for the selective cleavage of an N-Boc group in the presence of other protecting groups like N-Cbz, particularly when an electron-withdrawing group such as tosyl is also attached to the nitrogen. rsc.org

EntrySubstrate (N-Protecting Groups)Catalyst (equiv.)ConditionsYield (%)Reference
1N-Tosyl, N-Boc (from Glycine Methyl Ester)FeCl₃ (0.1)CH₂Cl₂, rt, 4h95 rsc.org
2N-Mesyl, N-Boc (from Glycine Methyl Ester)FeCl₃ (0.1)CH₂Cl₂, rt, 5h93 rsc.org
3N-Nosyl, N-Boc (from Aspartic Acid Dimethyl Ester)FeCl₃ (0.1)CH₂Cl₂, rt, 5h96 rsc.org
4N-Cbz, N-Boc (from Glycine Methyl Ester)FeCl₃ (0.1)CH₂Cl₂, rt, 6h94 rsc.org
5N-Boc (secondary amine)FeCl₃ (0.1)CH₂Cl₂, rt, 24hNo Reaction rsc.org

Thermal Deprotection: N-Boc groups can also be removed under neutral, thermal conditions, typically requiring high temperatures (150 °C or higher). nih.govacsgcipr.org The mechanism is believed to proceed through a concerted fragmentation to release isobutylene (B52900) and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine. acsgcipr.orgacs.org The efficiency of thermal deprotection generally correlates with the stability of the resulting amine, following the trend of the pKa values of the conjugate acids. acs.org Amines with electron-withdrawing groups, which result in less basic final products, tend to undergo deprotection more readily. Therefore, this compound would be expected to be relatively susceptible to thermal deprotection compared to N-Boc protected alkylamines.

Computational Chemistry Approaches for Elucidating Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of organic reactions, including the reactivity of this compound. Density Functional Theory (DFT) is a prominent method used to model reaction profiles, elucidate transition states, and rationalize experimental observations.

Modeling Deprotection Mechanisms: For N-Boc deprotection, computational modeling has been used to support proposed mechanisms. For instance, studies on the thermal deprotection of a diverse set of N-Boc amines combined kinetic modeling with DFT calculations to support a mechanism involving a slow, concerted proton transfer followed by rapid decarboxylation. acs.org A strong correlation was found between the reaction rate and the electrophilicity of the N-Boc carbonyl group, a parameter readily calculated using computational methods. acs.org Transition states for such reactions have been located using algorithms like the Synchronous Transit-Guided Quasi-Newton (STGQN) method (QST2/3 in Gaussian software), which helps to identify the lowest energy pathway between reactants and products. acs.org

Investigating Lewis Acid Catalysis and Acidity: DFT calculations have also shed light on the role of catalysts. In the iron(III)-catalyzed deprotection of N,N'-diprotected amines, theoretical studies at the B3LYP/Def2-SVP level showed that the presence of an electron-withdrawing group (like tosyl) and the choice of metal are crucial. rsc.org The calculations suggested that the iron(III) catalyst weakens the O-C bond of the tert-butyl group, facilitating cleavage. rsc.org

Furthermore, computational methods are well-suited to quantify the C-H acidity of the methylene group in this compound. The gas-phase acidity and solution-phase pKa can be calculated by determining the Gibbs free energies of the neutral molecule and its corresponding carbanion. Similar DFT studies on various sulfonamides have successfully correlated computed pKa values with experimental results, providing confidence in applying these methods to the this compound system. researchgate.net

ApplicationComputational MethodSystem StudiedFindingsReference
Elucidating Thermal Deprotection MechanismDFT, Kinetic ModelingDiverse N-Boc aminesSupported concerted proton transfer mechanism; correlated rate with carbonyl electrophilicity. acs.org
Locating Transition StatesDFT (QST2 Algorithm)N-Boc aminesIdentified transition state structures for thermal deprotection. acs.org
Rationalizing Lewis Acid CatalysisDFT (B3LYP/Def2-SVP)N-Tosyl-N-Boc-amino acidShowed that Fe(III) weakens the Boc O-C bond, facilitated by the N-tosyl group. rsc.org
Calculating AcidityDFT (B3LYP/6-311+G(d,p))Biologically active sulfonamidesCalculated gas-phase acidities and pKa values that correlated well with experimental data. researchgate.net

These computational approaches provide a molecular-level understanding of bond-breaking and bond-forming events, transition state energies, and the electronic influence of substituents, offering predictive power and complementing experimental investigations into the reactivity of this compound.

Applications of N Boc Tosyl Methylamine in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The dual reactivity of N-Boc-(tosyl)methylamine allows it to serve as a cornerstone in the assembly of intricate organic molecules. The Boc-protected amine provides a stable, yet easily deprotectable nitrogen source, while the tosyl group facilitates key bond-forming reactions. organic-chemistry.orgnih.gov

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central goal in organic chemistry. organic-chemistry.orgopenmedicinalchemistryjournal.com this compound serves as a valuable C1N synthon, a building block that introduces a one-carbon unit and a nitrogen atom, for the construction of these ring systems.

The general strategy involves the deprotonation of the methylene (B1212753) carbon adjacent to the sulfonyl group, creating a stabilized carbanion. This nucleophile can then react with various electrophiles, such as dihaloalkanes or other bifunctional molecules, in cyclization reactions. For instance, a tandem reaction involving nucleophilic substitution followed by an intramolecular cyclization can lead to the formation of various nitrogen heterocyles like piperidines or pyrrolidines. nih.gov The tosyl group can act as a leaving group in the final ring-closing step. This approach has been applied to the synthesis of azetidines and other strained ring systems. beilstein-journals.orgorganic-chemistry.org Similarly, N-tosyl aziridines, related structures, are known to be excellent precursors for ring-opening reactions with nucleophiles to generate more complex, functionalized acyclic amines that can be cyclized into larger heterocycles. organic-chemistry.org

A representative transformation is the synthesis of N-Boc-protected piperidine (B6355638) derivatives. The anion of this compound can react with a 1,4-dihalobutane derivative. The initial alkylation is followed by an intramolecular cyclization where the newly formed nucleophilic center displaces the second halide, or alternatively, the tosyl group itself is displaced in a subsequent step to form the heterocyclic ring.

Table 1: Representative Synthesis of Nitrogen Heterocycles

Starting Materials Reagents Product Class Ref.
This compound, 1,n-Dihaloalkane 1. Strong Base (e.g., n-BuLi) 2. Intramolecular cyclization N-Boc-Azacycloalkanes (e.g., Pyrrolidines, Piperidines) beilstein-journals.org
Chiral Imines, Dimethyl Malonate Sodium Carbonate 4-Substituted Azetidin-2-ones beilstein-journals.org

The compound is an excellent reagent for introducing a protected primary aminomethyl group (-CH₂NHBoc). The tosyl group makes the adjacent methylene protons acidic, allowing for easy deprotonation with a suitable base to form a potent nucleophile. This nucleophilic species, Ts-CH⁻-NHBoc, can then be alkylated with a wide range of electrophiles, such as alkyl halides or epoxides.

Following the alkylation step, the tosyl group can be removed under reductive conditions (e.g., using samarium iodide or magnesium in methanol), yielding the N-Boc-protected substituted methylamine (B109427). The Boc group itself is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), providing access to the free primary amine. researchgate.netorganic-chemistry.org This two-step sequence of alkylation followed by detosylation makes this compound a practical equivalent of the otherwise unstable -CH₂NHBoc anion. This methodology provides a reliable route to a diverse array of primary amines, which are fundamental components in many biologically active molecules. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis Leveraging this compound

While this compound is an achiral molecule, it is frequently employed as a key substrate in reactions that establish new stereocenters. These transformations rely on external sources of chirality, such as chiral catalysts or auxiliaries, to control the three-dimensional outcome of the reaction.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com While this compound itself is not a chiral auxiliary, its derivatives are valuable precursors for their synthesis. For example, heterocyclic systems like N-Boc-protected piperidines or pyrrolidines, which can be synthesized using this reagent, can be resolved into single enantiomers or derived from the chiral pool (e.g., from amino acids like proline). organic-chemistry.orgnih.gov These chiral N-Boc heterocycles, particularly those with C2 symmetry, are effective chiral auxiliaries in reactions like cycloadditions and alkylations. sci-hub.se

Furthermore, the aminomethyl unit provided by this compound can be incorporated into larger molecules designed to act as chiral ligands for transition metal catalysts. By synthesizing a more complex structure that includes the –CH₂NH₂ moiety (after deprotection) and other coordinating groups on a rigid, chiral scaffold, new ligands can be developed for a wide range of asymmetric catalytic reactions. tcichemicals.com

The true power of this compound in asymmetric synthesis is realized when it is used as a nucleophile or electrophile in catalyst-controlled enantioselective reactions. A prominent example is the asymmetric Mannich reaction. oup.comorganic-chemistry.org In this reaction, an imine (often an N-Boc or N-Tosyl imine) reacts with a nucleophile in the presence of a chiral catalyst. oup.comchemrxiv.org

This compound, after deprotonation, can serve as the nucleophilic partner, adding to prochiral N-Boc-imines. The use of a chiral catalyst, such as a quinine-derived urea (B33335) or a chiral phosphoric acid, orchestrates the approach of the two reactants, leading to the formation of one enantiomer of the product in excess. oup.comrsc.org These reactions can produce chiral 1,2-diamino compounds with high diastereo- and enantioselectivity, which are valuable building blocks for pharmaceuticals and natural products. organic-chemistry.org

Table 2: Example of an Enantioselective Mannich Reaction

Nucleophile Source Electrophile Catalyst (Example) Product Type Typical ee Ref.
Glycine Imines N-Boc-aldimines Chiral Cyclopropenimine Vicinal Diamino Acid Derivatives >95% organic-chemistry.org
β-Keto Acids C-alkynyl N-Boc N,O-acetals Chiral Phosphoric Acid β-Keto N-Boc-propargylamines up to 94% rsc.org

Design and Synthesis of Peptidomimetics and Amino Acid Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nsf.govnih.gov this compound is a useful building block for creating unnatural amino acids and for modifying peptide backbones.

By using the alkylation chemistry described in section 5.1.2, a variety of side chains can be introduced onto the methylene carbon. Subsequent reductive removal of the tosyl group and hydrolysis of the resulting ester (if the electrophile was an α-halo ester) can generate novel β-amino acids. organic-chemistry.org β-amino acids are important components of many biologically active molecules and can induce specific secondary structures, like helices, in peptides. nih.govunibo.it

For example, the nucleophilic addition of deprotonated this compound to an α,β-unsaturated ester, followed by reduction and functional group manipulation, can yield γ-amino acid analogs. These modified amino acids can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques, where the Boc group is the standard protecting group for the α-amino function. nih.govresearchgate.net This allows for the creation of peptides with altered backbones, potentially leading to new therapeutic agents with improved pharmacokinetic profiles. nih.govnih.gov The synthesis of heterocyclic amino acids, such as N-Boc-piperidinyl pyrazole (B372694) carboxylates, also demonstrates the utility of creating complex amino acid analogs for drug discovery. nih.gov

Incorporation into Peptide-like Scaffolds

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties like enhanced stability and bioavailability, is a significant area of medicinal chemistry. mdpi.com N-alkylation, particularly N-methylation, of amino acids is a common strategy to create peptidomimetics with improved characteristics. nih.gov The incorporation of N-alkylated amino acids can induce important conformational changes in peptide backbones and increase resistance to enzymatic degradation by proteases. nih.gov

This compound acts as a key reagent for introducing a protected methylamino group, which is a fundamental component of many peptide-like structures. Its utility stems from the ability of the tosyl group to function as a leaving group in nucleophilic substitution reactions. This allows for the coupling of the "Boc-N-CH₂" moiety with various substrates.

The general strategy involves the deprotonation of the carbon atom situated between the nitrogen and the sulfur of the tosyl group, creating a nucleophilic species. This anion can then react with electrophiles, or the molecule can participate in reactions where the tosyl group is displaced. While direct incorporation into a growing peptide chain on a solid support is less common, its derivatives are valuable. For instance, after alkylation (as discussed in 5.3.2), the resulting α-substituted N-Boc-aminomethylsulfone can be conceptually viewed as a precursor to a non-canonical amino acid. Subsequent chemical manipulations, including the eventual removal of the tosyl and Boc groups, can yield novel peptide building blocks. nih.govspringernature.com

The synthesis of peptidomimetics often relies on the assembly of specialized building blocks. psu.edu this compound and its derivatives fit this role by providing a pathway to α-aza-amino acid residues or other backbone modifications. These modifications are crucial for designing peptidomimetics with specific conformational constraints or altered hydrogen bonding patterns, which are key determinants of biological activity. nih.gov

Table 1: Comparison of Natural Peptide and Peptidomimetic Features

Feature Natural Peptides Peptidomimetics (from this compound derived units)
Backbone Structure Standard amide bonds Modified backbone, N-alkylation, aza-peptide bonds
Proteolytic Stability Generally low Often significantly increased mdpi.com
Conformation Flexible, defined by amino acid sequence Conformationally constrained, predictable secondary structures nih.gov

| Bioavailability | Often poor | Can be improved |

Synthesis of α-Methylamine Derivatives via Related Methodologies

A primary application of this compound is in the synthesis of α-substituted methylamine derivatives. The tosyl group is strongly electron-withdrawing, which acidifies the protons on the adjacent methylene (CH₂) group. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile that readily reacts with a wide range of electrophiles, most notably alkyl halides. google.com This process, known as alkylation, is a powerful method for forming new carbon-carbon bonds.

The general reaction sequence is as follows:

Deprotonation of this compound with a strong base (e.g., potassium tert-butoxide) to form the corresponding anion. google.com

Reaction of the anion with an alkylating agent (e.g., an alkyl halide, R-X) to yield an N-Boc-protected α-alkyl tosylmethylamine.

Subsequent removal of the tosyl group (reductive desulfonylation) and the Boc protecting group (acidolysis) affords the desired α-substituted primary amine.

This methodology provides a versatile route to a variety of α-branched primary amines, which are important structural motifs in many biologically active compounds and pharmaceutical agents. The reaction conditions for the alkylation step are generally mild and compatible with a range of functional groups.

A related and powerful methodology involves the use of tosylmethyl isocyanide (TosMIC). TosMIC and its derivatives are widely used in the synthesis of various heterocycles and other complex molecules. nih.gov For example, the reaction of TosMIC with in-situ-generated imines can lead to the formation of α-substituted alicyclic amines. nih.gov Although this compound is not an isocyanide, the underlying principle of using a tosyl-activated methylene group as a nucleophilic building block is a shared concept in these synthetic strategies.

Table 2: Representative Alkylation Reactions using N-Boc-Protected Amines

Starting Material Base Alkylating Agent Product Type Reference
Nα-Boc-Nτ-tosyl-L-histidine KOtBu Methyl Iodide N-alkylated Boc-amino acid google.com
N-Boc-4-aminopyridine Electrogenerated MeCN⁻ Alkyl Halides N-alkylated 4-aminopyridine nih.gov
Aniline KOtBu Diphenylmethanol (with catalyst) N-alkylated aniline rsc.org

Derivatization and Analog Development of N Boc Tosyl Methylamine

Strategies for Modifying the Tosyl Group (e.g., removal, functionalization)

The p-toluenesulfonyl (tosyl) group in N-Boc-(tosyl)methylamine is not merely a static component of the molecule; it is an active site for chemical transformation. Strategies for its modification primarily involve its complete removal (detosylation) to unmask a primary amine or its displacement via nucleophilic substitution to introduce new functional moieties.

Removal of the Tosyl Group (Detosylation)

Table 1: Selected Reagents for N-Tosyl Group Removal
Reagent/SystemConditionsReference
Sodium NaphthalenideTHF, Low Temperature fiu.edu
Samarium(II) Iodide (SmI₂)THF/DMPU researchgate.net
Mischmetal / TiCl₄- researchgate.net
Perchloric Acid-Acetic Acid- researchgate.net
MeSO₃H / TFA / ThioanisoleRoom Temperature researchgate.net

Functionalization via Displacement

The tosyl group is an excellent leaving group, making the sulfonylmethyl carbon susceptible to nucleophilic attack. This reactivity allows for the direct functionalization of the molecule by displacing the entire tosyl moiety. While this is more common for O-tosylates, similar principles can be applied to N-tosyl compounds under specific conditions, often involving intramolecular reactions or highly activated systems. A more common functionalization strategy for compounds like this compound involves nucleophilic substitution reactions where the tosyl group is displaced by a suitable nucleophile, such as a primary amine, to form a new carbon-nitrogen bond. rsc.org This approach allows for the introduction of a wide variety of substituents, effectively using the tosylmethylamine core as a building block for more complex molecules.

Diversification via N-Boc Carbamate (B1207046) Manipulation (e.g., transcarbamylation, alternative protecting groups)

The tert-butoxycarbonyl (N-Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. masterorganicchemistry.comnih.gov However, its reactivity can be harnessed for more than just protection and deprotection, allowing for direct conversion into other functional groups.

Direct Conversion and Transcarbamylation

Instead of a two-step deprotection-functionalization sequence, N-Boc protected amines can be directly converted into other functionalities. A key strategy involves the in-situ generation of an isocyanate intermediate. nih.govresearchgate.netresearchgate.net For example, using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, N-Boc amines can be transformed into isocyanates, which are then trapped by various nucleophiles. researchgate.net This allows for the one-pot synthesis of:

Amides: by reaction with Grignard reagents. nih.gov

Ureas: by reaction with primary or secondary amines. researchgate.net

Carbamates: by reaction with alcohols. researchgate.net

Thiocarbamates: by reaction with thiols. researchgate.net

A recently developed method utilizes tert-butoxide lithium as a base to transform N-Boc protected amines into carbamates, thiocarbamates, and ureas, avoiding hazardous reagents and metal catalysts. nih.gov These transformations highlight the N-Boc group's role as a reactive handle for diversification.

Table 2: Direct Conversion of N-Boc Amines to Other Functional Groups
Target Functional GroupKey ReagentsIntermediateReference
Amides2-chloropyridine, Tf₂O, Grignard reagentIsocyanate nih.gov
Ureast-BuOLi, AmineIsocyanate nih.gov
Carbamatest-BuOLi, AlcoholIsocyanate nih.gov
Thiocarbamatest-BuOLi, ThiolIsocyanate nih.gov

Alternative Protecting Groups for Orthogonal Strategies

In the synthesis of complex molecules with multiple amine groups, an orthogonal protecting group strategy is essential. organic-chemistry.org This involves using different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of one amine while others remain protected. While the Boc group is acid-labile, other groups can be chosen for their lability towards bases, hydrogenation, or other specific reagents. masterorganicchemistry.com The choice of an alternative to Boc for the tosylmethylamine nitrogen allows for selective manipulation in a multi-step synthesis.

Table 3: Common Amine Protecting Groups and their Orthogonality to Boc
Protecting GroupAbbreviationTypical Cleavage ConditionsStability to Boc Cleavage (Acid)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine (B6355638) in DMF)Stable
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Stable
2-(4-Nitrophenyl)sulfonylethoxycarbonylNscBase (slower than Fmoc)Stable
MonomethoxytritylMmtVery Mild Acid (e.g., HOBt in DCM/TFE)Unstable

Synthesis of Structurally Related Compounds and Libraries for Screening

The this compound scaffold is an ideal starting point for generating chemical libraries due to its dual functional handles. By combining the modification strategies for the tosyl group and the N-Boc carbamate, a vast and diverse array of analogs can be synthesized.

The synthesis of compound libraries often relies on robust and high-throughput chemical reactions. For instance, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig Amination are powerful tools for forming C-N bonds and can be used to synthesize large pools of structurally diverse products in a single step. buffalostate.edu A library could be generated from a collection of substituted this compound derivatives by coupling them with various aryl halides or other partners. buffalostate.edu

A general approach to library development from this compound could involve a multi-directional strategy:

Aryl Ring Modification: Synthesize initial analogs by using variously substituted p-toluenesulfonyl chlorides in the first step, introducing diversity to the aromatic ring of the tosyl group.

N-Boc Group Conversion: Take these initial analogs and perform direct conversions of the N-Boc group into a series of amides, ureas, and carbamates as described in section 6.2.

Tosyl Group Displacement: Use a subset of the synthesized compounds and subject them to nucleophilic displacement of the tosyl group to introduce further diversity.

Orthogonal Synthesis: Replace the N-Boc group with an orthogonal protecting group like Fmoc, allowing for a completely different set of selective reactions to be performed in the presence of other acid-labile groups.

This systematic approach enables the creation of a focused library of compounds based on the central (tosyl)methylamine core, which can then be screened for biological activity or material properties. The synthesis of structurally related but functionally distinct reagents, such as N-Boc-O-tosylhydroxylamine for use in Beckmann rearrangements, further illustrates the synthetic versatility of this chemical family. rsc.org

Analytical Techniques for Elucidating Structure and Reactivity in N Boc Tosyl Methylamine Research

Advanced Spectroscopic Methods for Reaction Monitoring and Product Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in N-Boc-(tosyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound in solution. Both ¹H and ¹³C NMR are routinely employed to provide a detailed picture of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the tosyl group typically appear as two doublets in the range of δ 7.3-7.8 ppm. The methyl protons of the tosyl group resonate as a singlet around δ 2.4 ppm. The methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms show a signal at approximately δ 4.5 ppm, and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group give rise to a sharp singlet at around δ 1.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Key resonances include those for the carbonyl carbon of the Boc group (around δ 156 ppm), the aromatic carbons of the tosyl group (in the δ 127-145 ppm region), the quaternary carbon of the Boc group (around δ 80 ppm), the methylene carbon (around δ 47 ppm), the methyl carbon of the tosyl group (around δ 21 ppm), and the methyl carbons of the Boc group (around δ 28 ppm).

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (Tosyl)7.3-7.8 (m)127-145
Methylene (CH₂)~4.5 (d)~47
Methyl (Tosyl)~2.4 (s)~21
tert-Butyl (Boc)~1.4 (s)~28 (CH₃), ~80 (C)
Carbonyl (Boc)-~156

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (B1207046) (a strong band around 1700 cm⁻¹), the S=O stretches of the sulfonyl group (two strong bands around 1340 and 1160 cm⁻¹), and C-H stretching vibrations (around 2900-3000 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-HStretching~3300
C=O (Carbamate)Stretching~1700
S=O (Sulfonyl)Asymmetric & Symmetric Stretching~1340 and ~1160
C-H (Aromatic/Aliphatic)Stretching2900-3000
C-O (Carbamate)Stretching~1250

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₁₉NO₄S. The mass spectrum may also show characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the C-S bond, which can aid in structural confirmation. Common ionization techniques include electrospray ionization (ESI), which often yields the protonated molecule [M+H]⁺.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺286.1108
[M+Na]⁺308.0927
[M+K]⁺324.0666
[M+NH₄]⁺303.1373

Source: PubChemLite uni.lu

Chromatographic Analysis of Reaction Mixtures and Products (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is typically employed, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

A typical HPLC method for analyzing this compound would involve a C18 column with a gradient elution system using a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Detection is commonly achieved using a UV detector, as the tosyl group contains a chromophore that absorbs UV light.

Interactive Data Table: Representative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and potential for thermal degradation in the hot injection port. This can lead to the cleavage of the Boc group.

However, GC can be employed for the analysis of reaction mixtures where more volatile components are present or after derivatization of the target compound to increase its volatility and thermal stability. When using GC, a mass spectrometer (GC-MS) is an ideal detector as it provides both separation and structural information, which can be useful for identifying impurities and byproducts.

Interactive Data Table: General GC-MS Parameters for the Analysis of Related Compounds

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped from a low initial temperature to a high final temperature
Detector Mass Spectrometer (MS)

Future Directions and Emerging Research Avenues for N Boc Tosyl Methylamine Chemistry

Catalysis and Green Chemistry in N-Boc-(tosyl)methylamine Synthesis and Transformations

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and the development of highly efficient catalytic processes. For this compound, this translates to a concerted effort to design more sustainable routes for its synthesis and to employ it in environmentally benign transformations.

A primary focus of future research will be the development of catalytic systems that can streamline the synthesis of this compound itself, moving away from stoichiometric reagents to more sustainable catalytic alternatives. This includes the exploration of organocatalysis, transition-metal catalysis, and enzymatic transformations to improve efficiency and reduce waste. In its subsequent reactions, the use of phase-transfer catalysis presents a promising green alternative for alkylation reactions, potentially allowing for the use of milder bases and reducing the reliance on volatile organic solvents.

The adoption of greener reaction media is another critical avenue of exploration. Investigating the use of water, supercritical fluids, or biodegradable solvents in reactions involving this compound could significantly lower the environmental footprint of synthetic processes. Furthermore, the development of solvent-free reaction conditions and the implementation of flow chemistry are anticipated to enhance reaction efficiency, minimize waste, and allow for safer and more scalable production.

Exploration of Novel Reactivity Modalities and Chemoselectivity Enhancements

Unlocking the full synthetic potential of this compound hinges on the discovery of novel reaction pathways and the ability to precisely control its reactivity. The unique bifunctional nature of the molecule, possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic carbon, offers a rich playground for chemical innovation.

Future research is expected to uncover new transformations where this compound can act as a key precursor for a variety of nitrogen-containing motifs. This includes its potential participation in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials. The development of novel catalytic systems will be crucial for steering the chemoselectivity of these reactions, enabling chemists to selectively target different positions on the molecule.

Enhancing chemoselectivity in reactions involving this compound is a key challenge and a significant area for future development. Strategies to achieve this include the use of tailored catalysts that can differentiate between the various reactive sites within the molecule and its reaction partners. For instance, in the synthesis of cortistatin A analogs, this compound was utilized for its ability to react with a dienolate ion, effectively introducing a nitrogen-containing side chain into a complex molecular framework. mdpi.com Further exploration of its reactivity with a broader range of electrophiles and nucleophiles under carefully controlled conditions will undoubtedly lead to new and powerful synthetic tools.

Expanded Scope in Medicinal Chemistry and Materials Science Applications

While the initial applications of this compound have been prominently in the realm of medicinal chemistry, its utility is poised to expand into the innovative field of materials science.

In medicinal chemistry, this compound serves as a critical building block for the synthesis of complex heterocyclic structures and peptidomimetics, which are prevalent in many therapeutic agents. Its documented role in the synthesis of simplified analogs of cortistatin A, a molecule with potent anti-angiogenic properties, underscores its value in the development of new cancer therapies. mdpi.com Future endeavors will likely see its application in the creation of a wider array of bioactive compounds, including novel antibiotics, antivirals, and agents targeting other diseases. The ability to introduce a protected aminomethyl functional group is of paramount importance for modulating the pharmacological properties of drug candidates.

The foray of this compound into materials science represents an exciting and largely untapped area of research. The dual functionality of the molecule makes it an attractive candidate as a monomer for the synthesis of novel functional polymers. Following polymerization, the Boc-protecting group can be removed to unveil a primary amine, which can then be used for post-polymerization modifications. This would allow for the creation of "smart" materials with tunable properties, such as tailored solubility, thermal stability, or the ability to bind to specific targets. Potential applications could range from the development of advanced coatings and adhesives to the creation of novel drug delivery systems and functional biomaterials.

Research FocusKey Objectives & Future Directions
Catalysis & Green Chemistry - Development of catalytic syntheses of this compound. - Implementation of phase-transfer catalysis for greener transformations. - Utilization of sustainable solvents and flow chemistry.
Novel Reactivity & Chemoselectivity - Discovery of new multicomponent reactions involving this compound. - Design of catalytic systems for enhanced chemoselective control. - Exploration of a wider range of reaction partners.
Medicinal Chemistry - Synthesis of diverse and complex bioactive heterocycles. - Development of novel peptidomimetics and therapeutic agents.
Materials Science - Application as a monomer for functional polymer synthesis. - Creation of materials with tunable properties through post-polymerization modification.

Q & A

Q. Table 1. Synthetic Routes for this compound

MethodConditionsYield (%)Purity (%)Reference
Mitsunobu ReactionDIAD, Ph₃P, THF, 0°C → RT78–8595–99
Williamson SynthesisK₂CO₃, DMF, 60°C, 24 h60–7090–95

Q. Table 2. Stability Under Accelerated Conditions

ConditionDecomposition ThresholdByproductsReference
Moisture (RH 80%)48 h (25°C)Tosyl hydrolysis
Heat (Dry N₂)>90°CCO, NOₓ

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